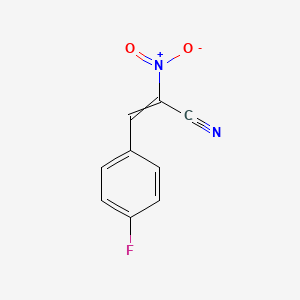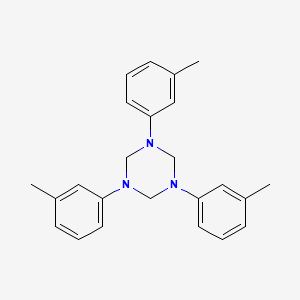
1-Heptyloxy-2-isobutoxy-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyloxy-2-isobutoxy-ethane is an organic compound characterized by its unique molecular structure, which includes a heptyloxy group and an isobutoxy group attached to an ethane backbone
Métodos De Preparación
The synthesis of 1-Heptyloxy-2-isobutoxy-ethane can be achieved through several synthetic routes. One common method involves the reaction of heptanol with isobutyl bromide in the presence of a strong base, such as sodium hydride, to form the corresponding ether. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product. Industrial production methods may involve similar reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-Heptyloxy-2-isobutoxy-ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles under appropriate conditions. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid and isobutyric acid, while reduction may produce heptanol and isobutanol.
Aplicaciones Científicas De Investigación
1-Heptyloxy-2-isobutoxy-ethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its use as a model compound in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and its interactions with biological membranes.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants, owing to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Heptyloxy-2-isobutoxy-ethane involves its interaction with molecular targets and pathways within biological systems. The compound’s ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity. These interactions can affect cellular membranes, enzymes, and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological research, or therapeutic use.
Comparación Con Compuestos Similares
1-Heptyloxy-2-isobutoxy-ethane can be compared with other similar compounds, such as:
1-Octyloxy-2-isobutoxy-ethane: This compound has a similar structure but with an octyl group instead of a heptyl group, leading to differences in its physical and chemical properties.
1-Heptyloxy-2-methoxy-ethane:
1-Heptyloxy-2-ethoxy-ethane: This compound features an ethoxy group, which can influence its solubility and interactions with other molecules.
Propiedades
Número CAS |
100799-16-4 |
|---|---|
Fórmula molecular |
C13H28O2 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1-[2-(2-methylpropoxy)ethoxy]heptane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-14-10-11-15-12-13(2)3/h13H,4-12H2,1-3H3 |
Clave InChI |
VTRNOKNNLOFSPT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCOCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

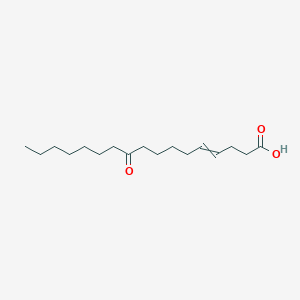

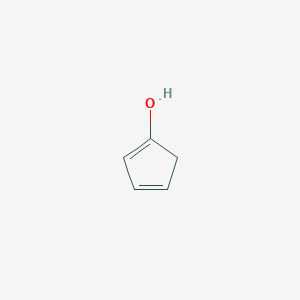

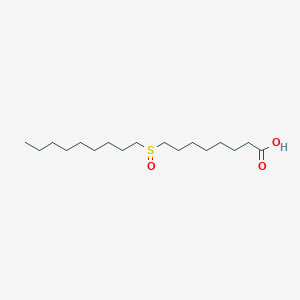

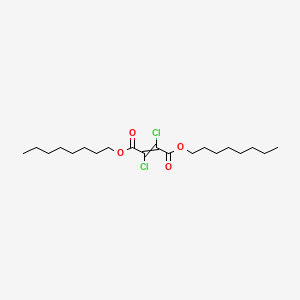
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)


